molecular formula C13H15N3O2S B2858080 N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1448076-34-3

N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2858080
CAS No.: 1448076-34-3
M. Wt: 277.34
InChI Key: DKSBPILQDHWUFJ-UHFFFAOYSA-N
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Description

N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 3-methoxyphenethylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can be compared with other thiadiazole derivatives, such as:

  • N-(4-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
  • N-(3-methoxyphenethyl)-3-ethyl-1,2,4-thiadiazole-5-carboxamide
  • N-(3-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-4-carboxamide

These compounds share similar structural features but differ in the position or nature of substituents on the thiadiazole ring or the phenethyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-15-13(19-16-9)12(17)14-7-6-10-4-3-5-11(8-10)18-2/h3-5,8H,6-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSBPILQDHWUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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